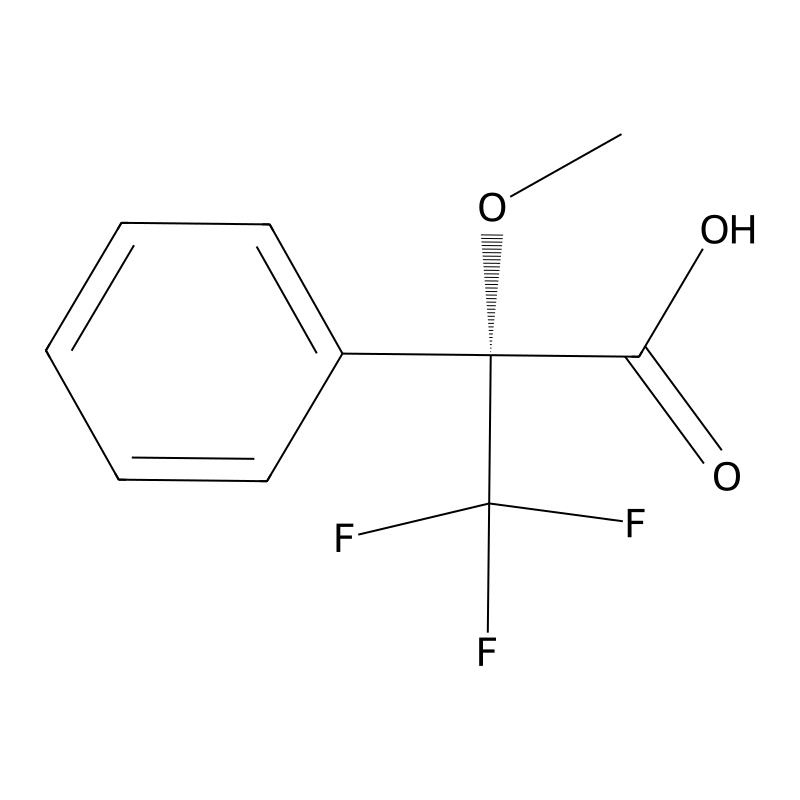(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(2R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly referred to as Trifluoromethylphenylglycine, is an organic compound characterized by its trifluoromethyl and methoxy groups attached to a phenyl ring. Its molecular formula is C10H9F3O3, with a molar mass of approximately 250.17 g/mol. The compound exhibits a melting point in the range of 86-88 °C and is soluble in organic solvents such as methanol, ethanol, and acetonitrile, though it is insoluble in water .
This compound possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-forms. The (R)-enantiomer is notably recognized as eslicarbazepine acetate, a drug utilized in epilepsy treatment, while the (S)-enantiomer has not been commercialized and displays different biological properties.
- Esterification: It can react with alcohols to form esters.
- Amide Formation: The acid can react with amines in the presence of coupling agents or be converted to an acid chloride for this purpose.
- Decarboxylation: Under certain conditions, it may undergo decarboxylation reactions.
The biological activity of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid primarily stems from its (R)-enantiomer. This enantiomer has been shown to have anticonvulsant properties and is used clinically for treating epilepsy. Its mechanism of action involves modulation of sodium channels and enhancement of GABAergic transmission .
The (S)-enantiomer's biological effects are less understood but are believed to differ significantly from those of the (R)-form.
The synthesis of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid typically involves a multi-step process:
- Formation of Intermediate: The reaction begins with 2-hydroxy-2-phenylacetic acid reacting with trifluoromethanesulfonic anhydride to yield 2,2,2-trifluoroethyl 2-phenylacetate.
- Final Product Formation: The intermediate is then treated with potassium methoxide to produce (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid .
Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The uniqueness of (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid lies in its specific combination of functional groups which enhances its pharmacological properties while maintaining structural stability compared to similar compounds.
Studies on the interactions involving (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid focus on its binding affinities and effects on various biological targets. Notably:
- Sodium Channels: Research indicates modulation of voltage-gated sodium channels by the (R)-enantiomer contributes to its anticonvulsant effects.
Further studies are essential to fully elucidate its interaction profiles with other neurotransmitter systems and potential side effects.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






